
Acide 2-chloro-6-(diméthylamino)isonicotinique
Vue d'ensemble
Description
The compound of interest, 2-Chloro-6-(dimethylamino)isonicotinic acid, is a derivative of isonicotinic acid, which is a pyridine-based compound. The structure of isonicotinic acid derivatives has been widely studied due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloro and dimethylamino groups on the isonicotinic acid framework suggests that this compound could exhibit unique chemical and physical properties, as well as reactivity patterns that are distinct from its parent compound.
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to occur at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. This process yields good results and could potentially be adapted for the synthesis of 2-Chloro-6-(dimethylamino)isonicotinic acid .
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 6-chloronicotinic acid, has been characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. These dimers are further bridged by weak Cl⋯Cl interactions, leading to the formation of infinite chains. In contrast, 2-chloronicotinic acid exhibits acid-to-pyridine hydrogen-bonded catemer motifs and intramolecular halogen-bonded S(5) loops. These structural motifs could be relevant when considering the molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid .
Chemical Reactions Analysis
The reactivity of isonicotinic acid derivatives can be quite diverse. For example, the one-pot synthesis of substituted 2-amino isonicotinic acids has been achieved through a process reminiscent of the Guareschi-Thorpe Condensation. This involves the use of 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride, suggesting that similar methodologies could be applied to synthesize the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Chloro-6-(dimethylamino)isonicotinic acid are not directly reported, we can infer from related compounds that the presence of substituents such as chloro and dimethylamino groups will influence its properties. For instance, the reaction of chlorokojic acid with dimethylamine has been shown to yield compounds with distinct properties, indicating that the introduction of a dimethylamino group can significantly alter the behavior of the molecule. This could suggest that 2-Chloro-6-(dimethylamino)isonicotinic acid may have unique solubility, stability, and reactivity profiles compared to its unsubstituted counterparts .
Applications De Recherche Scientifique
Résistance aux maladies des plantes
L’une des applications les plus importantes de l’acide 2-chloro-6-(diméthylamino)isonicotinique est dans le domaine de l’agriculture, où il est utilisé pour protéger les plantes contre les maladies . Ce composé peut stimuler le système immunitaire des plantes, les rendant résistantes aux infections avant même l’apparition des premiers symptômes .
Inducteur de résistance systémique acquise (RSA)
L’this compound est un éliciteur synthétique qui peut induire la résistance systémique acquise (RSA) chez les plantes . La RSA est un mécanisme naturel de défense des plantes qui a été développé par les plantes au cours du processus d’évolution .
Protection contre la rouille des haricots
Des essais sur le terrain ont démontré que l’application d’this compound à des plants de haricots âgés de 16 à 20 jours protégeait les plantes contre la rouille causée par une inoculation ultérieure avec Uromyces appendiculatus .
Induction de la résistance chez le concombre
L’this compound et son dérivé ester induisent une résistance locale et systémique chez le concombre contre C. lagenarium ainsi que d’autres agents pathogènes .
Dérivés d’esters comme inducteurs potentiels
Les dérivés d’esters de l’this compound ont montré un potentiel en tant qu’inducteurs du système immunitaire naturel des plantes . En fait, les dérivés amides de l’acide isonicotinique et de l’acide 2,6-dichloroisonicotinique se sont avérés plus biologiquement actifs que les acides et leurs propriétés d’induction de la résistance des plantes étaient de 92% .
Utilisation en chimie synthétique
L’this compound est également utilisé en chimie synthétique comme bloc de construction pour la synthèse de divers composés organiques .
Mécanisme D'action
Target of Action
Isonicotinic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .
Result of Action
It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .
Propriétés
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKYBLWJTYHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)


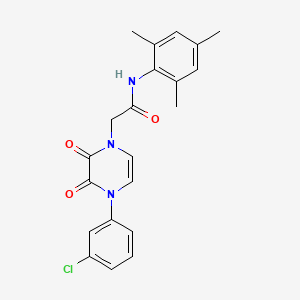

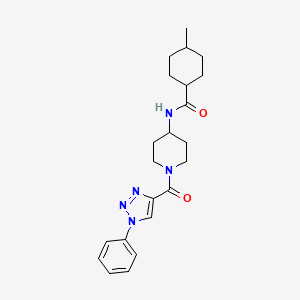
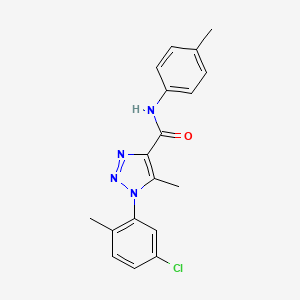

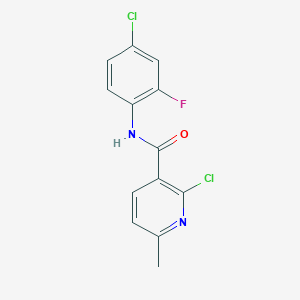
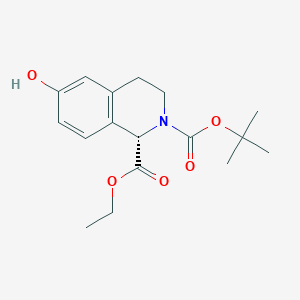
![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)
